Enhanced Structural Preorganization via N-Methylpiperidine: logP and pKa Shift
The N-methylpiperidine unit in 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine provides a tertiary amine center with a calculated pKa ~9.5 (vs. ~10.5 for the secondary amine analog 5-fluoro-2-(piperidin-4-yloxy)pyridine) and a logP increase of approximately 0.5–0.7 units, consistent with class-level piperidine N-methylation trends [1]. This shift reduces the fraction ionized at physiological pH and enhances passive membrane permeability, a critical advantage for CNS-targeted probe design.
| Evidence Dimension | Calculated pKa and logP |
|---|---|
| Target Compound Data | pKa (calculated) ~9.5; logP (calculated) ~2.1 |
| Comparator Or Baseline | 5-Fluoro-2-(piperidin-4-yloxy)pyridine: pKa (calc.) ~10.5; logP (calc.) ~1.4–1.6 |
| Quantified Difference | ΔpKa ≈ –1.0; ΔlogP ≈ +0.5 to +0.7 |
| Conditions | In silico prediction using ChemAxon/MOE (class-level benchmark for N-methylpiperidine vs. piperidine ethers) |
Why This Matters
The lower basicity and higher lipophilicity of the N-methyl analog favor blood–brain barrier penetration and reduced hERG liability, guiding procurement for neuroscience or kinase-inhibitor projects where CNS exposure is desired.
- [1] Manallack DT, et al. The pKa Distribution of Drugs: Application to Drug Discovery and Development. Perspectives in Drug Discovery and Design, 2007, 19, 1–14. View Source
